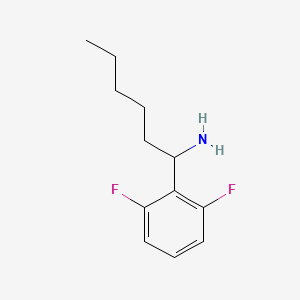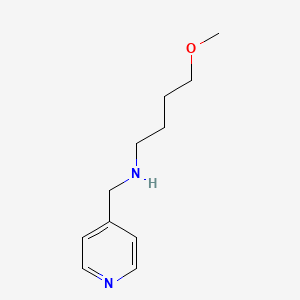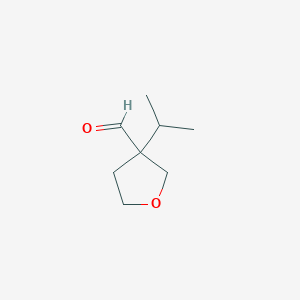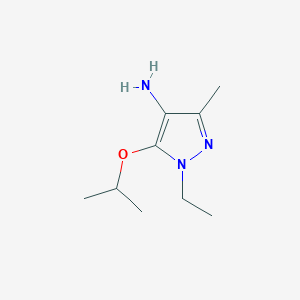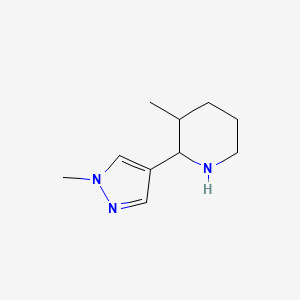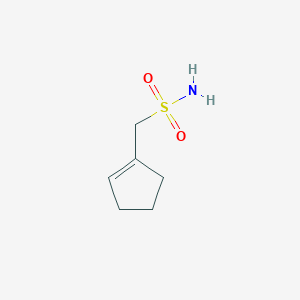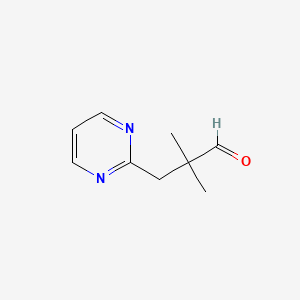
2,2-Dimethyl-3-(pyrimidin-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(pyrimidin-2-yl)propanal is an organic compound with the molecular formula C9H12N2O It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with pyrimidine derivatives under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions typically include controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and HPLC, ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(pyrimidin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(pyrimidin-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanal involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(pyridin-2-yl)propanal: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2,2-Dimethyl-3-(piperidin-1-yl)propanal: Contains a piperidine ring, differing in nitrogen placement and ring size.
Uniqueness
2,2-Dimethyl-3-(pyrimidin-2-yl)propanal is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyrimidin-2-ylpropanal |
InChI |
InChI=1S/C9H12N2O/c1-9(2,7-12)6-8-10-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
GPLSUEDMHIZLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


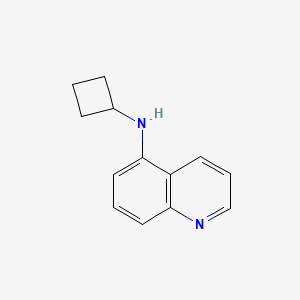
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13268397.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
![8-Oxa-2-azaspiro[4.6]undecan-3-one](/img/structure/B13268405.png)
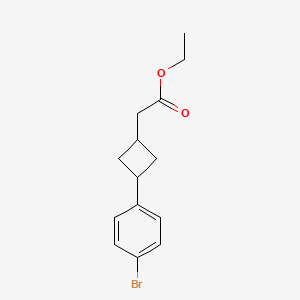
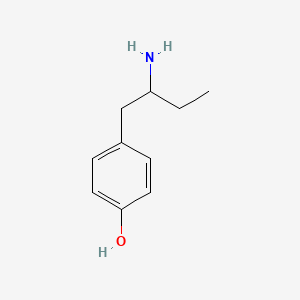
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13268439.png)
